2-Amino-5-methyl-4-trifluoroacetylimidazole
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Overview
Description
Preparation Methods
The synthesis of 2-Amino-5-methyl-4-trifluoroacetylimidazole involves several steps. The reaction conditions typically involve moderate temperatures and the use of solvents like dichloromethane or acetonitrile . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
2-Amino-5-methyl-4-trifluoroacetylimidazole undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Amino-5-methyl-4-trifluoroacetylimidazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-5-methyl-4-trifluoroacetylimidazole involves its interaction with specific molecular targets. The trifluoroacetyl group is known to interact with nucleophilic sites in proteins and enzymes, leading to modifications that can alter their activity . The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function .
Comparison with Similar Compounds
2-Amino-5-methyl-4-trifluoroacetylimidazole can be compared with other similar compounds, such as:
2-Amino-4-trifluoroacetylimidazole: Lacks the methyl group at the 5-position, which can affect its reactivity and interactions.
5-Methyl-4-trifluoroacetylimidazole: Lacks the amino group, which significantly alters its chemical properties and applications.
2-Amino-5-methylimidazole: Does not have the trifluoroacetyl group, leading to different reactivity and biological interactions.
Properties
CAS No. |
1021875-68-2 |
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Molecular Formula |
C6H6F3N3O |
Molecular Weight |
193.13 g/mol |
IUPAC Name |
1-(2-amino-5-methyl-1H-imidazol-4-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C6H6F3N3O/c1-2-3(12-5(10)11-2)4(13)6(7,8)9/h1H3,(H3,10,11,12) |
InChI Key |
VLIQZYBIXJIVBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N1)N)C(=O)C(F)(F)F |
Origin of Product |
United States |
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